Cas no 1805382-42-6 (3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-carbonyl chloride)

3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-carbonyl chloride

-

- インチ: 1S/C7H2BrClF2N2O3/c8-3-1-2(6(10)11)4(5(9)14)12-7(3)13(15)16/h1,6H

- InChIKey: ZIDVLXRWHYJEIY-UHFFFAOYSA-N

- ほほえんだ: BrC1=C([N+](=O)[O-])N=C(C(=O)Cl)C(C(F)F)=C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 302

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 75.8

3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029057565-1g |

3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-carbonyl chloride |

1805382-42-6 | 97% | 1g |

$1,534.70 | 2022-04-01 |

3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-carbonyl chloride 関連文献

-

1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

-

Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045

-

8. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-carbonyl chlorideに関する追加情報

Introduction to 3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-carbonyl chloride (CAS No. 1805382-42-6)

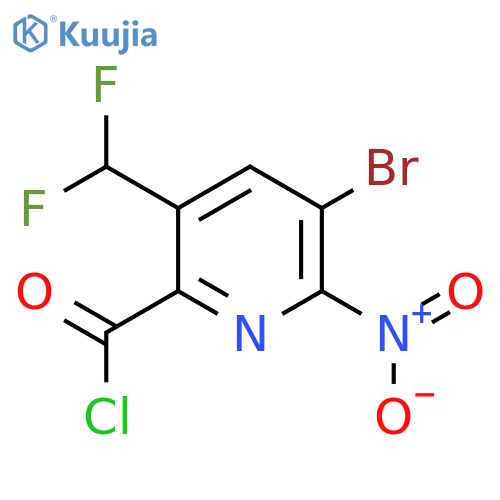

3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-carbonyl chloride (CAS No. 1805382-42-6) is a versatile and highly reactive compound that has gained significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromo group, a difluoromethyl moiety, a nitro group, and a carbonyl chloride functionality. These functionalities endow the compound with a wide range of potential applications, particularly in the development of novel therapeutic agents.

The chemical structure of 3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-carbonyl chloride is composed of a pyridine ring substituted with various functional groups. The bromo group at the 3-position and the difluoromethyl group at the 5-position contribute to the compound's reactivity and stability. The nitro group at the 2-position imparts strong electron-withdrawing properties, which can influence the compound's biological activity. The carbonyl chloride functionality at the 6-position makes it an excellent electrophile, facilitating its use in various synthetic transformations.

In recent years, there has been a growing interest in the use of halogenated and fluorinated compounds in drug discovery due to their unique properties and potential for enhancing drug efficacy and selectivity. 3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-carbonyl chloride is no exception. Its multifunctional nature makes it an attractive starting material for the synthesis of complex molecules with diverse biological activities.

One of the key areas where 3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-carbonyl chloride has shown promise is in the development of anticancer agents. Research has demonstrated that compounds containing bromo and difluoromethyl groups can exhibit potent antiproliferative effects against various cancer cell lines. The nitro group can be reduced to an amino group under physiological conditions, which can further enhance the compound's biological activity through bioisosteric replacement or metabolic activation.

The carbonyl chloride functionality in 3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-carbonyl chloride allows for facile derivatization through nucleophilic acyl substitution reactions. This property makes it an ideal intermediate for the synthesis of amides, esters, and other derivatives that can be tailored to specific therapeutic targets. For example, amide derivatives have been shown to exhibit improved solubility and pharmacokinetic properties compared to their parent compounds.

In addition to its potential as a building block for drug discovery, 3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-carbonyl chloride has also been explored for its use in agrochemicals. The combination of halogenated and nitro functionalities can enhance the herbicidal or insecticidal activity of compounds, making them valuable candidates for developing new agricultural products.

The synthesis of 3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-carbonyl chloride typically involves several steps, including the formation of the pyridine ring, introduction of the bromo and difluoromethyl groups, nitration, and finally, conversion to the carbonyl chloride derivative. Each step requires careful optimization to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for producing this compound.

In conclusion, 3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-carbonyl chloride (CAS No. 1805382-42-6) is a highly versatile compound with significant potential in various fields of chemistry and biology. Its unique structural features make it an attractive candidate for drug discovery, agrochemical development, and other applications where multifunctional molecules are required. Ongoing research continues to uncover new possibilities for this compound, further highlighting its importance in modern scientific endeavors.

1805382-42-6 (3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-carbonyl chloride) 関連製品

- 90476-97-4(1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-one)

- 1096308-30-3(4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid)

- 930695-81-1(Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]-)

- 60247-09-8(3-chloro-1-(morpholin-4-yl)propan-1-one)

- 941920-96-3(N-(2,4-dimethylphenyl)-2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamide)

- 2098062-73-6(2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride)

- 32111-71-0(3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one)

- 1213050-52-2((1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine)

- 2361810-91-3(N-Ethyl-N-[2-[[4-[methyl[(methylamino)carbonyl]amino]phenyl]amino]-2-oxoethyl]-2-propenamide)

- 432027-96-8(4-Pentyn-1-ol, 2-(2-propyn-1-yl)-)